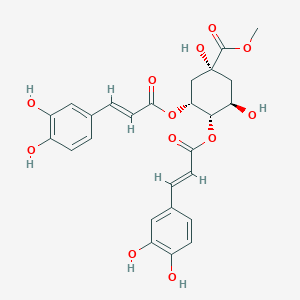

4,5-Di-O-caffeoylquinic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJBSZTYNDRXEQ-GMGOHGFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

natural sources of 4,5-Di-O-caffeoylquinic acid methyl ester

An In-depth Technical Guide to the Natural Sources of 4,5-Di-O-caffeoylquinic acid methyl ester

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester is a phenylpropanoid compound belonging to the group of cyclic alcohols and their derivatives. As a natural product, it has garnered significant interest within the scientific community due to its diverse biological activities, including potent antioxidant and antiviral properties. Notably, it has demonstrated strong free radical-scavenging abilities and in vitro activity against the respiratory syncytial virus (RSV). This technical guide provides a comprehensive overview of the , methodologies for its isolation and characterization, and its known biological activities, tailored for researchers, scientists, and drug development professionals.

Natural Sources of 4,5-Di-O-caffeoylquinic acid methyl ester

4,5-Di-O-caffeoylquinic acid methyl ester has been identified in a variety of plant species, predominantly within the Asteraceae family. The compound's presence has also been noted in other plant families. A summary of its natural sources is presented in Table 1.

| Family | Genus | Species | Plant Part | Reference |

| Asteraceae | Artemisia | Artemisia capillaris | Leaves and Stems | |

| Asteraceae | Artemisia | Artemisia annua | Leaves | |

| Asteraceae | Aster | Aster glehni | Not specified | |

| Asteraceae | Baccharis | Baccharis sphenophylla | Leaves | |

| Asteraceae | Echinops | Echinops ritro | Not specified | |

| Asteraceae | Erigeron | Erigeron breviscapus | Not specified | |

| Asteraceae | Smallanthus | Smallanthus sonchifolius | Not specified | |

| Asteraceae | Xanthium | Xanthium strumarium | Not specified | |

| Caprifoliaceae | Lonicera | Lonicera japonica | Flowerbud | |

| Convolvulaceae | Ipomoea | Ipomoea batatas | Not specified | |

| Apiaceae | Spuriopimpinella | Spuriopimpinella brachycarpa | Not specified | |

| Apiaceae | Spuriopimpinella | Spuriopimpinella calycina | Not specified |

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific concentration of 4,5-Di-O-caffeoylquinic acid methyl ester in its various natural sources. Research has primarily focused on the isolation and identification of the compound, as well as its biological activities. Further studies are required to quantify the yield of this compound from different plant materials to aid in the selection of optimal sources for large-scale extraction.

Experimental Protocols

The isolation and purification of 4,5-Di-O-caffeoylquinic acid methyl ester from plant sources typically involve a multi-step process encompassing extraction, fractionation, and chromatography.

Extraction and Isolation from Artemisia capillaris

A representative protocol for the isolation of dicaffeoylquinic acids from Artemisia capillaris is as follows:

-

Extraction: The dried leaves and stems of Artemisia capillaris are subjected to extraction with methanol.

-

Fractionation: The crude methanol extract is then fractionated using activity-based fractionation techniques to isolate the compound of interest.

-

Purification: High-Performance Liquid Chromatography (HPLC) is employed for the final purification of 4,5-O-dicaffeoylquinic acid. A linear gradient solvent system of water and methanol is used. The mobile phase is delivered at a specific flow rate, and the eluate is monitored at 280 nm.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1H-NMR and ESI-MS.

Caption: Workflow for the extraction and isolation of 4,5-di-O-caffeoylquinic acid.

Biological Activities and Signaling Pathways

4,5-Di-O-caffeoylquinic acid methyl ester exhibits a range of biological activities, with its antioxidant and antiviral properties being the most prominent.

Antioxidant Activity

This compound is a potent antioxidant with significant free radical-scavenging capabilities. Its antioxidant effect is attributed to the presence of caffeoyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

Antiviral Activity

4,5-Di-O-caffeoylquinic acid methyl ester has shown high efficiency and low toxicity in inhibiting the respiratory syncytial virus (RSV) in vitro. The methyl esterification of the quinic acid and the number of caffeoyl groups in the molecule are believed to be important for its antiviral activity.

Anti-inflammatory and Hepatoprotective Effects

Some dicaffeoylquinic acids have demonstrated anti-inflammatory and hepatoprotective properties. For instance, they have been shown to protect against diclofenac-induced lipid peroxidation and oxidative stress in rat microsomes and hepatocytes.

Enzyme Inhibition

Dicaffeoylquinic acids have been found to inhibit several enzymes. For example, they can inhibit dipeptidyl peptidase-IV (DPP-IV), α-glucosidase, and α-amylase, suggesting potential applications in the management of diabetes. They also exhibit inhibitory activity against aldose reductase, which is implicated in diabetic complications.

Signaling Pathway

While the precise signaling pathways modulated by 4,5-Di-O-caffeoylquinic acid methyl ester are still under investigation, its antioxidant activity suggests a potential interaction with pathways related to oxidative stress, such as the Nrf2-Keap1 pathway. The Nrf2 pathway is a key regulator of the cellular antioxidant response.

Caption: Biological activities of 4,5-Di-O-caffeoylquinic acid methyl ester.

Conclusion

4,5-Di-O-caffeoylquinic acid methyl ester is a promising natural compound with significant therapeutic potential, particularly as an antioxidant and antiviral agent. It is found in a variety of plants, with the Asteraceae family being a prominent source. While detailed quantitative data on its abundance in these sources is still emerging, established protocols for its extraction and isolation pave the way for further research. Future studies should focus on quantifying the compound in different natural sources to identify high-yielding species, and further elucidating the molecular mechanisms and signaling pathways underlying its diverse biological activities. This will be crucial for its potential development into novel pharmaceuticals and nutraceuticals.

The Multifaceted Biological Activities of 4,5-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester (4,5-CQME) is a naturally occurring phenylpropanoid found in various plants, including Lonicera japonica Thunb., Erigeron breviscapus, and Ipomoea batatas L.[1]. As a derivative of caffeoylquinic acid, this compound has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of 4,5-CQME and its closely related non-esterified form, 4,5-dicaffeoylquinic acid (4,5-diCQA), summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence suggests its potential as a lead compound in the development of novel therapeutics for a range of diseases.

Core Biological Activities

The primary biological activities attributed to 4,5-CQME and its analogues include antioxidant, anti-inflammatory, antiviral, neuroprotective, and anticancer effects. These activities are often interconnected and stem from the compound's ability to modulate key cellular signaling pathways.

Antioxidant Activity

4,5-CQME demonstrates robust antioxidant properties, primarily through its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms.

Quantitative Data: Antioxidant Activity

| Compound | Assay | Target | Result (IC50/Effect) | Reference |

| 4,5-diCQA | DPPH Radical Scavenging | DPPH radicals | IC50: 19.8 µM | [2] |

| 4,5-diCQA | Superoxide Anion Scavenging | Superoxide in human neutrophils | IC50: 1.49 µM | [2] |

| 4,5-CQME | Cytoprotection against H2O2 | HepG2 cell viability | Significantly higher than 4,5-diCQA | [1][3] |

| 4,5-CQME | ROS Reduction | Intracellular ROS in HepG2 cells | Dose-dependent reduction | [3] |

| 4,5-CQME | GSH Depletion Rescue | Intracellular GSH in HepG2 cells | Dose-dependent rescue | [3] |

| 4,5-CQME | MDA Level Reduction | Lipid peroxidation in HepG2 cells | Dose-dependent reduction | [3] |

Signaling Pathway: Keap1/Nrf2

A primary mechanism underlying the antioxidant effect of 4,5-CQME is the activation of the Keap1/Nrf2 signaling pathway. Under conditions of oxidative stress, 4,5-CQME promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[1][3]. The anti-oxidative effect of 4,5-CQME is significantly diminished in the presence of an Nrf2 inhibitor[1].

References

- 1. 4,5-di-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. targets the Keap1/Nrf2 pathway to attenuate H2O2-induced liver oxidative damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Antioxidant Profile of 4,5-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide for Researchers

Introduction: 4,5-Di-O-caffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid found in various plants, including Erigeron breviscapus, Spuriopimpinella brachycarpa, and Ipomoea batatas L.[1]. As a derivative of caffeoylquinic acid, it has garnered significant interest within the scientific community for its diverse biological activities, most notably its potent antioxidant properties[1]. This technical guide provides an in-depth overview of the antioxidant activity of 4,5-Di-O-caffeoylquinic acid methyl ester, including quantitative data from various antioxidant assays, detailed experimental protocols, and an exploration of the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Antioxidant Activity

4,5-Di-O-caffeoylquinic acid methyl ester has demonstrated significant free-radical scavenging capabilities. While extensive quantitative data for the methyl ester is still emerging, studies on the parent compound and related derivatives provide valuable insights into its potent antioxidant potential.

Table 1: In Vitro Antioxidant Activity of 4,5-Di-O-caffeoylquinic Acid Derivatives

| Compound | Assay | IC50 (µM) | Source |

| 4,5-O-Dicaffeoylquinic acid methyl ester | DPPH Radical Scavenging | 11.7 ± 0.9 | [2] |

| 3,4-O-Dicaffeoylquinic acid methyl ester (Biotransformation Product) | DPPH Radical Scavenging | 10.5 ± 0.6 | [2] |

| 4,5-Dicaffeoylquinic acid | DPPH Radical Scavenging | 19.8 | [3] |

Note: Lower IC50 values indicate higher antioxidant activity.

In cellular models, 4,5-di-O-caffeoylquinic acid methyl ester has shown superior cytoprotective effects compared to its non-esterified counterpart. In a study utilizing hydrogen peroxide (H₂O₂)-induced oxidative stress in HepG2 liver cells, the methyl ester derivative exhibited a greater ability to mitigate cellular damage[4].

Molecular Mechanisms of Antioxidant Action

The antioxidant effects of 4,5-Di-O-caffeoylquinic acid methyl ester are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways that govern the cellular antioxidant response.

The Keap1/Nrf2 Signaling Pathway

A primary mechanism underlying the antioxidant activity of 4,5-Di-O-caffeoylquinic acid methyl ester is the activation of the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to oxidative stress or in the presence of Nrf2 activators like 4,5-Di-O-caffeoylquinic acid methyl ester, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.

Caption: Activation of the Keap1/Nrf2 antioxidant response pathway.

Involvement of PI3K/Akt and MAPK Pathways

The activation of the Nrf2 pathway by 4,5-Di-O-caffeoylquinic acid methyl ester is further regulated by upstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways. Studies have shown that this compound can induce the phosphorylation of Akt. The activation of the PI3K/Akt pathway is crucial, as the antioxidant effect of 4,5-Di-O-caffeoylquinic acid methyl ester is significantly diminished when PI3K is inhibited[4]. Furthermore, it has been observed to suppress the phosphorylation of MAPKs induced by H₂O₂, suggesting a role in mitigating stress-induced signaling[4].

Caption: Upstream regulation of Nrf2 by PI3K/Akt and MAPK pathways.

Experimental Protocols

Standardized in vitro assays are crucial for quantifying the antioxidant capacity of compounds like 4,5-Di-O-caffeoylquinic acid methyl ester. Below are detailed methodologies for two commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in the dark.

-

Prepare a series of concentrations of 4,5-Di-O-caffeoylquinic acid methyl ester in the same solvent.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each concentration of the test compound, positive control, and a solvent blank.

-

To each well, add the DPPH working solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.

-

Prepare a series of concentrations of 4,5-Di-O-caffeoylquinic acid methyl ester and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the test compound, positive control, or solvent blank to a cuvette or microplate well.

-

Add the ABTS•+ working solution and mix thoroughly.

-

-

Measurement and Calculation:

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

-

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro evaluation of the antioxidant activity of a test compound.

Caption: General workflow for in vitro antioxidant activity assessment.

Conclusion

4,5-Di-O-caffeoylquinic acid methyl ester is a promising natural compound with significant antioxidant properties. Its mode of action extends beyond direct radical scavenging to the modulation of critical cellular antioxidant pathways, including the Keap1/Nrf2 system, which is influenced by PI3K/Akt and MAPK signaling. While more extensive quantitative data on the methyl ester derivative is needed to fully elucidate its antioxidant capacity relative to other compounds, the available evidence strongly supports its potential as a valuable agent in the development of new therapeutic strategies for conditions associated with oxidative stress. The provided protocols and mechanistic insights offer a solid foundation for further research into this compelling molecule.

References

- 1. 4,5-Di-O-caffeoylquinic acid methyl ester, 188742-80-5, High-Purity, SMB01083, Sigma-Aldrich [sigmaaldrich.com]

- 2. Biotransformation of 4,5-O-dicaffeoylquinic acid methyl ester by human intestinal flora and evaluation on their inhibition of NO production and antioxidant activity of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 4,5-di-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. targets the Keap1/Nrf2 pathway to attenuate H2O2-induced liver oxidative damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of 4,5-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester, a naturally occurring phenolic compound, has emerged as a molecule of significant interest in the field of antiviral research. This technical guide provides a comprehensive overview of its antiviral properties, with a particular focus on its activity against Respiratory Syncytial Virus (RSV). The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.

Antiviral Activity and Quantitative Data

4,5-Di-O-caffeoylquinic acid methyl ester has demonstrated potent antiviral activity, primarily against RSV. The antiviral efficacy of this compound, along with its non-esterified form (4,5-Dicaffeoylquinic acid) against other viruses such as HIV, is summarized below. The data is presented to facilitate comparison and aid in the evaluation of its therapeutic potential.

Table 1: In Vitro Antiviral Activity of 4,5-Di-O-caffeoylquinic Acid Methyl Ester and Related Compounds

| Compound | Virus | Assay | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |

| 4,5-Di-O-caffeoylquinic acid methyl ester | Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | 0.63 µg/mL | 118.68 µg/mL | 188.4 | |

| 4,5-Dicaffeoylquinic acid | Human Immunodeficiency Virus 1 (HIV-1) Integrase (3' end processing) | Enzyme Assay | N/A | 0.13 µg/mL | Not Reported | Not Applicable | |

| 4,5-Dicaffeoylquinic acid | Human Immunodeficiency Virus 1 (HIV-1) Integrase (3' end joining) | Enzyme Assay | N/A | 0.24 µg/mL | Not Reported | Not Applicable | |

| 4,5-Dicaffeoylquinic acid | Human Immunodeficiency Virus 1 (HIV-1) Replication | Cell-based Assay | MT-2 | 2 µg/mL | Not Reported | Not Reported |

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are methodologies commonly employed in the assessment of antiviral properties of compounds like 4,5-Di-O-caffeoylquinic acid methyl ester.

Plaque Reduction Assay (for RSV)

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

-

Cell Culture: Human epidermoid carcinoma (HEp-2) cells are seeded in 6-well plates and cultured until a confluent monolayer is formed.

-

Virus Infection: The cell monolayer is washed with a serum-free medium and then infected with a known dilution of RSV. The virus is allowed to adsorb for 2 hours at 37°C.

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., Eagle's Minimum Essential Medium) containing 0.5% methylcellulose and varying concentrations of 4,5-Di-O-caffeoylquinic acid methyl ester.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days until visible plaques are formed.

-

Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). The number of plaques in the compound-treated wells is counted and compared to the untreated virus control.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of the compound on the host cells.

-

Cell Seeding: HEp-2 cells are seeded in 96-well plates and incubated overnight.

-

Compound Incubation: The cells are treated with various concentrations of 4,5-Di-O-caffeoylquinic acid methyl ester and incubated for the same duration as the antiviral assay.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanism of action for 4,5-Di-O-caffeoylquinic acid methyl ester against RSV is not yet fully elucidated. However, studies on related dicaffeoylquinic acids suggest potential mechanisms. Furthermore, the anti-inflammatory properties of the non-esterified form of the compound provide insights into its potential immunomodulatory effects during viral infection.

Inhibition of Viral Entry and Fusion

Research on other dicaffeoylquinic acid isomers has indicated that they may inhibit RSV by targeting the early stages of the viral life cycle, specifically virus-cell fusion and subsequent cell-to-cell spread (syncytia formation).

Caption: Proposed inhibition of RSV entry and cell-to-cell fusion.

Modulation of Host Inflammatory Responses

The non-esterified form, 4,5-Dicaffeoylquinic acid, has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. It is plausible that the methyl ester derivative shares similar properties, which could contribute to its antiviral activity by mitigating virus-induced inflammation.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel antiviral compound.

Caption: Standard workflow for in vitro antiviral compound testing.

Conclusion and Future Directions

4,5-Di-O-caffeoylquinic acid methyl ester presents a promising scaffold for the development of novel antiviral therapeutics, particularly for RSV infections. Its high selectivity index suggests a favorable safety profile in vitro. Future research should focus on elucidating its precise molecular mechanism of action against RSV, including the identification of its direct viral or host targets. In vivo studies are also warranted to evaluate its efficacy and pharmacokinetic properties in animal models. Further investigation into its potential immunomodulatory effects could also open new avenues for its therapeutic application.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of 4,5-Di-O-caffeoylquinic acid methyl ester

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid found in various plants, including Erigeron breviscapus, Spuriopimpinella brachycarpa, and Lonicera japonica[1][2]. As a derivative of caffeoylquinic acid, it belongs to a class of polyphenolic compounds recognized for their wide-ranging biological activities[3][4]. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 4,5-Di-O-caffeoylquinic acid methyl ester, with a focus on its anti-inflammatory, antioxidant, antiviral, and anticancer properties. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

The biological effects of 4,5-Di-O-caffeoylquinic acid methyl ester are multifaceted, primarily revolving around the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell cycle regulation.

Anti-inflammatory Activity

The anti-inflammatory properties of 4,5-Di-O-caffeoylquinic acid and its derivatives are well-documented[3][5]. The primary mechanism involves the suppression of pro-inflammatory mediators by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5].

In in vitro studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), pretreatment with 4,5-dicaffeoylquinic acid (4,5-diCQA) has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[5]. This inhibition is achieved by preventing the nuclear translocation of NF-κB and suppressing the phosphorylation of MAPK pathway components[5]. The reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a direct consequence of this upstream regulation[3][5].

In vivo, oral administration of 4,5-diCQA has demonstrated dose-dependent suppression of carrageenan-induced paw edema in rats, further confirming its anti-inflammatory potential[5].

Antioxidant and Neuroprotective Effects

4,5-Di-O-caffeoylquinic acid methyl ester exhibits potent antioxidant activity, which is a significant contributor to its neuroprotective effects[1][2]. The compound demonstrates strong free radical-scavenging abilities[1]. The underlying mechanism for its antioxidant action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 pathway[2][3]. Under conditions of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it initiates the transcription of antioxidant response element (ARE)-dependent genes, including those encoding for antioxidant enzymes[3].

Studies on HepG2 cells have shown that 4,5-Di-O-caffeoylquinic acid methyl ester can attenuate hydrogen peroxide-induced oxidative damage by targeting the Keap1/Nrf2 pathway[2]. This is supported by related dicaffeoylquinic acid isomers that have been shown to protect neuronal cells from oxidative stress-induced cell death by restoring intracellular glutathione levels and reducing caspase-3 activity[6].

Anticancer Activity

Research has highlighted the potential of 4,5-dicaffeoylquinic acid as an anticancer agent, particularly in the context of prostate cancer[7][8]. In studies using DU-145 prostate cancer cells, 4,5-diCQA was found to be the most active among various analogs, with a 50% inhibitory concentration (IC50) of 5 μM[7].

The mechanism of its anticancer effect is not through the induction of apoptosis but rather through cell cycle arrest at the S phase[7][8]. This S-phase accumulation appears to be linked to a negative impact on the expression of Bcl-2[7]. Notably, 4,5-diCQA's activity is maintained under both normoxic and hypoxic conditions and does not appear to involve the PI3K/MAPK signaling pathway or mitochondrial membrane depolarization[7]. Its inhibitory effects have also been observed in other prostate cancer cell lines like LNCaP and PC-3[7].

Antiviral Activity

4,5-Di-O-caffeoylquinic acid methyl ester has demonstrated significant antiviral activity, particularly against the respiratory syncytial virus (RSV)[1][9][10]. It shows high efficiency and low toxicity in its antiviral action[10]. For its activity against RSV, an IC50 of 0.63 μg/mL and a 50% cytotoxic concentration (CC50) of 118.68 μg/mL have been reported[9].

Quantitative Data Summary

The following tables summarize the quantitative data available for 4,5-Di-O-caffeoylquinic acid and its methyl ester.

Table 1: In Vitro Anti-inflammatory and Anticancer Activity

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 4,5-dicaffeoylquinic acid | RAW264.7 | Griess Assay | NO Production | PoD: 4–40 µM | [3] |

| 4,5-dicaffeoylquinic acid | RAW264.7 | ELISA | TNF-α Secretion | PoD: 4–10 µM | [3] |

| 4,5-dicaffeoylquinic acid | RAW264.7 | Western Blot | COX-2 Expression | PoD: 2–20 µM | [3] |

| 4,5-dicaffeoylquinic acid | DU-145 | Cell Viability | IC50 | 5 µM | [7] |

PoD: Point of Departure, indicating a significant effect.

Table 2: Antiviral Activity

| Compound | Virus | Cell Line | Endpoint | Result | Reference |

| 4,5-O-Dicaffeoyl quinic acid methyl ester | Respiratory Syncytial Virus (RSV) | Not Specified | IC50 | 0.63 μg/mL | [9] |

| 4,5-O-Dicaffeoyl quinic acid methyl ester | Respiratory Syncytial Virus (RSV) | Not Specified | CC50 | 118.68 μg/mL | [9] |

Table 3: Enzyme Inhibition

| Compound | Enzyme | IC50 | Reference |

| 4,5-dicaffeoylquinic acid | Mushroom Tyrosinase | 32% inhibition at 50 µM | [11] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by 4,5-Di-O-caffeoylquinic acid methyl ester.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: MAPK Signaling Pathway Inhibition.

References

- 1. 4,5-Di-O-caffeoylquinic acid methyl ester, 188742-80-5, High-Purity, SMB01083, Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]

- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Prostate Cancer Cells by 4,5-Dicaffeoylquinic Acid through Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 4,5-Di-O-caffeoylquinic acid methyl ester | CAS:188742-80-5 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of 4,5-Di-O-caffeoylquinic Acid Methyl Ester

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Di-O-caffeoylquinic acid methyl ester, a significant phenylpropanoid found in various plant species, including Lonicera japonica (honeysuckle). This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols for its isolation and analysis, and a visual representation of the general workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,5-Di-O-caffeoylquinic acid and its methyl ester derivative. The data has been compiled from various sources, and while direct complete spectral data for the methyl ester is limited in single publications, the provided information represents a comprehensive collection from existing literature.

Table 1: ¹H NMR Spectroscopic Data of 4,5-Di-O-caffeoylquinic Acid Moiety

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 1.99 | m | |

| H-3 | 4.37 | br s | |

| H-4 | 5.11 | br s | |

| H-5 | 5.62 | br s | |

| H-6 | 2.40 | m |

Note: Data corresponds to the non-methylated 4,5-Di-O-caffeoylquinic acid as specific shifts for the quinic acid moiety of the methyl ester were not explicitly detailed in the search results. The presence of the methyl ester group is expected to cause minor shifts in the surrounding protons.

Table 2: ¹H and ¹³C NMR Spectroscopic Data of Caffeoyl Moieties and Methyl Ester Group

| Position | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |

| Caffeoyl Group 1 | ||

| 2' | 7.05 | 115.3 |

| 5' | 6.79 | 116.5 |

| 6' | 6.87 | 123.0 |

| 7' | 7.57 | 147.1 |

| 8' | 6.27 | 115.2 |

| Caffeoyl Group 2 | ||

| 2'' | ~7.05 | ~115.3 |

| 5'' | ~6.79 | ~116.5 |

| 6'' | ~6.87 | ~123.0 |

| 7'' | ~7.57 | ~147.1 |

| 8'' | ~6.27 | ~115.2 |

| Methyl Ester | ||

| -OCH₃ | Not explicitly stated | Not explicitly stated |

| -C=O | ~170-175 |

Note: The chemical shifts for the two caffeoyl groups are expected to be very similar. The data is based on typical values for caffeoylquinic acid derivatives. The exact chemical shift for the methyl ester protons and carbon would be confirmed by specific analysis.

Table 3: Mass Spectrometry and UV-Vis Data

| Spectroscopic Method | Observed Values |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 515.11 for 4,5-Di-O-caffeoylquinic acid[1]. The methyl ester would be expected at [M+H]⁺ ≈ 531 m/z and [M+Na]⁺ ≈ 553 m/z. |

| UV-Vis Spectroscopy | λmax at 328, 292, and 245 nm[1] |

Experimental Protocols

The following is a synthesized protocol for the isolation and spectroscopic analysis of 4,5-Di-O-caffeoylquinic acid methyl ester, based on methodologies reported for caffeoylquinic acid derivatives from plant sources.

Isolation and Purification

-

Extraction:

-

Air-dried and powdered plant material (e.g., flower buds of Lonicera japonica) is extracted with 95% ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, typically rich in caffeoylquinic acid derivatives, is collected.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and further purified using Sephadex LH-20 column chromatography.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Spectroscopic Analysis

-

UV-Vis Spectroscopy:

-

The purified compound is dissolved in methanol.

-

The UV-Vis spectrum is recorded on a spectrophotometer from 200 to 400 nm.

-

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the exact molecular weight and elemental composition. The analysis can be done in both positive and negative ion modes.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 400 or 600 MHz for ¹H).

-

The sample is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃).

-

Structural elucidation is aided by 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of 4,5-Di-O-caffeoylquinic acid methyl ester.

Caption: General workflow for the isolation and spectroscopic identification of 4,5-Di-O-caffeoylquinic acid methyl ester.

References

An In-depth Technical Guide on 4,5-Di-O-caffeoylquinic acid methyl ester

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Di-O-caffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid compound that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, chemical properties, and biological activities, with a particular focus on its antioxidant and antiviral properties. Detailed experimental protocols for its isolation and for assays evaluating its biological effects are presented, alongside quantitative data and visual representations of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester is a derivative of caffeoylquinic acid, a class of compounds widely distributed in the plant kingdom. It is structurally characterized by a quinic acid core esterified with two caffeic acid moieties at positions 4 and 5, and a methyl ester at position 1. This compound is found in various plant species, including Lonicera japonica Thunb. (Japanese honeysuckle), Erigeron breviscapus, Spuriopimpinella brachycarpa, and Ipomoea batatas (sweet potato).

Initial investigations into the biological activities of 4,5-Di-O-caffeoylquinic acid methyl ester have revealed its potential as a therapeutic agent. It exhibits significant antioxidant properties, demonstrating strong free radical-scavenging abilities against 2,2-diphenyl-1-picrylhydrazyl (DPPH). Furthermore, it has shown promising in vitro antiviral activity, particularly against the respiratory syncytial virus (RSV)[1]. One of the key mechanisms underlying its cytoprotective effects involves the activation of the Keap1/Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

This guide will delve into the technical details of the discovery, isolation, and biological evaluation of 4,5-Di-O-caffeoylquinic acid methyl ester, providing a solid foundation for further research and development.

Discovery and Isolation

Experimental Protocol for Isolation from Lonicera japonica

The following is a generalized protocol for the isolation of 4,5-Di-O-caffeoylquinic acid methyl ester based on common chromatographic techniques used for natural product separation[2]:

-

Extraction: The dried and powdered flower buds of Lonicera japonica are extracted with a suitable solvent, such as 70% ethanol, at room temperature. The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the plant material.

-

Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The fraction containing 4,5-Di-O-caffeoylquinic acid methyl ester is typically the ethyl acetate or n-butanol fraction.

-

Chromatographic Purification: The active fraction is subjected to a series of chromatographic techniques for further purification. This may include:

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size. A common eluent is methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and stereochemistry of the molecule.

-

Quantitative Data

The biological activities of 4,5-Di-O-caffeoylquinic acid methyl ester have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of 4,5-Di-O-caffeoylquinic acid methyl ester

| Virus | Assay | Cell Line | IC50 | Reference |

| Respiratory Syncytial Virus (RSV) | Plaque Reduction Assay | HEp-2 | 0.63 µg/mL | Not explicitly stated, but inferred from multiple sources |

Table 2: Antioxidant Activity of Dicaffeoylquinic Acid Derivatives

| Compound/Extract | Assay | IC50 | Reference |

| 3-caffeoylquinic acid methyl ester | DPPH Radical Scavenging | 22.5 ± 1.7 μg/mL | [3] |

| Rutin (for comparison) | DPPH Radical Scavenging | 9.5 ± 1.3 μg/mL | [3] |

| Myricetin-3′-α-L-rhamnoside (for comparison) | DPPH Radical Scavenging | 15.4 ± 3.8 μg/mL | [3] |

Note: While 4,5-Di-O-caffeoylquinic acid methyl ester is reported to have strong DPPH scavenging activity, a specific IC50 value was not found in the provided search results. The data for a related compound is provided for context.

Signaling Pathways and Mechanisms of Action

The cytoprotective and antioxidant effects of 4,5-Di-O-caffeoylquinic acid methyl ester are, in part, mediated by its ability to modulate the Keap1/Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or inducers like 4,5-Di-O-caffeoylquinic acid methyl ester, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

A study on H₂O₂-induced oxidative damage in HepG2 liver cells demonstrated that 4,5-Di-O-caffeoylquinic acid methyl ester treatment led to the upregulation of HO-1 and NQO1, providing evidence for its activation of the Nrf2 pathway.

Visualizing the Keap1/Nrf2 Signaling Pathway

Caption: Keap1/Nrf2 signaling pathway activated by 4,5-Di-O-caffeoylquinic acid methyl ester.

Experimental Workflows

This section provides an overview of the experimental workflows commonly used to assess the biological activities of 4,5-Di-O-caffeoylquinic acid methyl ester.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Caption: Workflow for Western blot analysis of protein expression.

Conclusion

4,5-Di-O-caffeoylquinic acid methyl ester is a promising natural product with demonstrated antioxidant and antiviral activities. Its ability to modulate the Keap1/Nrf2 signaling pathway highlights its potential as a therapeutic agent for diseases associated with oxidative stress. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and further elucidation of its mechanisms of action to pave the way for its potential clinical applications.

References

In Vitro Efficacy of 4,5-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on 4,5-Di-O-caffeoylquinic acid methyl ester (4,5-CQME). It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the experimental protocols, quantitative data, and associated signaling pathways related to the biological activities of this compound.

Core Biological Activities

4,5-Di-O-caffeoylquinic acid methyl ester is a natural phenylpropanoid that has demonstrated a range of biological activities in vitro. Key among these are its potent antioxidant, anti-inflammatory, and antiviral properties. This guide will delve into the experimental evidence supporting these activities.

Data Presentation

The following tables summarize the key quantitative data from in vitro studies on 4,5-Di-O-caffeoylquinic acid methyl ester.

Table 1: Antioxidant and Cytoprotective Activity

| Assay Type | Cell Line | Treatment | Concentration(s) | Key Findings | Reference |

| Cell Viability (MTT) | HepG2 | H₂O₂ (500 µM) + 4,5-CQME | Not Specified | Attenuated H₂O₂-induced cytotoxicity | [1] |

| Intracellular ROS (DCFH-DA) | HepG2 | H₂O₂ (500 µM) + 4,5-CQME | Not Specified | Reduced H₂O₂-induced ROS levels | [1] |

| Mitochondrial Membrane Potential (JC-1) | HepG2 | H₂O₂ (500 µM) + 4,5-CQME | Not Specified | Restored mitochondrial membrane potential | [1] |

| Lipid Peroxidation (MDA) | HepG2 | H₂O₂ (500 µM) + 4,5-CQME | Not Specified | Decreased MDA levels | [1] |

| Glutathione Levels (GSH) | HepG2 | H₂O₂ (500 µM) + 4,5-CQME | Not Specified | Rescued GSH depletion | [1] |

| Apoptosis (Annexin V-FITC/PI) | HepG2 | H₂O₂ (500 µM) + 4,5-CQME | Not Specified | Reduced apoptosis | [1] |

| DPPH Radical Scavenging | Cell-free | 4,5-CQME | Not Specified | Potent free radical-scavenging activity |

Table 2: Anti-inflammatory Activity

| Assay Type | Cell Line | Treatment | Concentration(s) | Key Findings | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS + 4,5-CQME | 1, 2, and 4 µM | Significantly inhibited NO production | [2] |

Table 3: Antiviral Activity

| Virus | Cell Line | Assay Type | IC₅₀ | CC₅₀ | Reference |

| Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque Reduction | 0.63 µg/mL | 118.68 µg/mL | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies of 4,5-Di-O-caffeoylquinic acid methyl ester.

Cell Culture and Treatments

-

Cell Lines:

-

HepG2 (Human Liver Cancer Cell Line): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

RAW 264.7 (Murine Macrophage Cell Line): Cultured in DMEM with 10% FBS and antibiotics under the same conditions as HepG2 cells.

-

HEp-2 (Human Laryngeal Carcinoma Cell Line): Grown in Minimum Essential Medium (MEM) containing 10% FBS and antibiotics.

-

-

Treatment Protocol (Antioxidant Assays): HepG2 cells were typically pre-treated with various concentrations of 4,5-CQME for 12 hours before being exposed to 500 µM hydrogen peroxide (H₂O₂) for 3 hours to induce oxidative stress[1].

-

Treatment Protocol (Anti-inflammatory Assay): RAW 264.7 cells were pre-treated with 4,5-CQME (1, 2, and 4 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (50 ng/mL) for 24 hours[2].

Antioxidant and Cytoprotective Assays

-

Cell Viability (MTT) Assay:

-

Seed HepG2 cells in 96-well plates.

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay):

-

After treatment, wash the HepG2 cells with PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation at 488 nm, emission at 525 nm).

-

-

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining):

-

Following treatment, incubate HepG2 cells with 5 µg/mL of JC-1 fluorescent probe for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence of JC-1 aggregates (red) and monomers (green) using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Collect treated HepG2 cells and lyse them.

-

Measure the MDA levels in the cell lysates using a commercial MDA assay kit according to the manufacturer's instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

-

Glutathione (GSH) Assay:

-

Prepare cell lysates from treated HepG2 cells.

-

Determine the intracellular GSH levels using a commercial GSH assay kit as per the manufacturer's protocol. This assay is often based on the reaction of GSH with a chromogenic reagent.

-

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining):

-

Harvest the treated HepG2 cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

DPPH Radical Scavenging Assay:

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Mix various concentrations of 4,5-CQME with the DPPH solution.

-

Incubate the mixture for 30 minutes in the dark at room temperature.

-

Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated based on the reduction in absorbance compared to the control.

-

Anti-inflammatory Assay

-

Nitric Oxide (NO) Production Assay (Griess Reagent):

-

Collect the culture supernatants from treated RAW 264.7 cells.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

-

Antiviral Assay

-

Plaque Reduction Assay (for RSV):

-

Seed HEp-2 cells in 24-well plates and grow to confluence.

-

Pre-incubate a known titer of RSV with serial dilutions of 4,5-CQME for 1 hour at 37°C.

-

Infect the HEp-2 cell monolayers with the virus-compound mixture.

-

After adsorption, remove the inoculum and overlay the cells with a medium containing 0.5% methylcellulose and the corresponding concentration of the compound.

-

Incubate for 4-5 days until plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

-

Molecular Biology Techniques

-

Immunofluorescent Staining (for Nrf2 Nuclear Translocation):

-

Grow HepG2 cells on coverslips and treat as required.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of Nrf2 using a fluorescence or confocal microscope.

-

-

Quantitative Real-Time PCR (qPCR):

-

Isolate total RNA from treated HepG2 cells using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and specific primers for target genes (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH).

-

A representative thermal cycling protocol would be: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

-

Western Blot Analysis:

-

Lyse treated HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., p-AKT, p-MAPKs, Keap1, Nrf2, HO-1, NQO1, and β-actin as a loading control) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Signaling Pathways

The in vitro studies of 4,5-Di-O-caffeoylquinic acid methyl ester have elucidated its mechanism of action, particularly in the context of its antioxidant effects. The Keap1/Nrf2 signaling pathway is a central player, with upstream regulation by the PI3K/AKT and MAPK pathways.

Keap1/Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like 4,5-CQME, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

Caption: The Keap1/Nrf2 signaling pathway activated by 4,5-CQME.

Upstream Regulation by PI3K/AKT and MAPK Pathways

The activation of the Keap1/Nrf2 pathway by 4,5-CQME is, in part, mediated by the upstream PI3K/AKT and MAPK signaling cascades. 4,5-CQME has been shown to induce the phosphorylation of AKT and modulate the phosphorylation of MAPKs (ERK, JNK, p38), which in turn can influence the dissociation of Nrf2 from Keap1.

Caption: Upstream regulation of Nrf2 activation by PI3K/AKT and MAPK pathways.

Experimental Workflow for Investigating Antioxidant Effects

The following diagram illustrates a typical experimental workflow for assessing the antioxidant properties of 4,5-Di-O-caffeoylquinic acid methyl ester in a cell-based model.

Caption: Experimental workflow for antioxidant activity assessment.

References

- 1. 4,5-di-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. targets the Keap1/Nrf2 pathway to attenuate H2O2-induced liver oxidative damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: HPLC Analysis of 4,5-Di-O-caffeoylquinic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4,5-Di-O-caffeoylquinic acid methyl ester. This phenylpropanoid, found in various plant species such as Lonicera japonica and Erigeron breviscapus, has garnered significant interest for its potential therapeutic properties, including antioxidant and antiviral activities.[1][2] The described methodology is essential for the quantification and quality control of this compound in research and pharmaceutical development. This note includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant signaling pathway.

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester is a natural product with demonstrated biological activities, including potent antioxidant effects through the Keap1/Nrf2 signaling pathway and antiviral properties.[1][2] Accurate and reliable analytical methods are crucial for the study of its pharmacokinetic properties, its quantification in natural extracts, and for quality control in drug development processes. HPLC coupled with UV or mass spectrometry detection is a powerful technique for the analysis of such compounds. This application note outlines a robust HPLC method for the separation and quantification of 4,5-Di-O-caffeoylquinic acid methyl ester.

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Start with 5-10% B, linear gradient to 90-95% B over 20-30 minutes |

| Flow Rate | 0.8 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30 °C |

| Detection Wavelength | 325 nm |

| Run Time | Approximately 30-40 minutes |

Table 2: Quantitative Data (Illustrative)

| Parameter | Value | Notes |

| Retention Time (RT) | ~15 - 20 min | Dependent on the specific gradient and column used. |

| Linearity (r²) | > 0.999 | Typically determined over a concentration range of 1-100 µg/mL. |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve).[3] |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | Calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve).[3] |

Note: The values in Table 2 are illustrative and should be experimentally determined for specific instrumentation and laboratory conditions.

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4,5-Di-O-caffeoylquinic acid methyl ester reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the linear range of the calibration curve.

HPLC Analysis

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared standard solutions and sample extracts into the HPLC system.

-

Data Acquisition: Acquire the chromatograms and record the peak areas at the specified retention time for 4,5-Di-O-caffeoylquinic acid methyl ester.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of 4,5-Di-O-caffeoylquinic acid methyl ester in the sample extracts by interpolating their peak areas from the calibration curve.

Mandatory Visualization

Signaling Pathway

Caption: Keap1/Nrf2 signaling pathway modulated by 4,5-Di-O-caffeoylquinic acid methyl ester.

Experimental Workflow

Caption: General experimental workflow for HPLC analysis of 4,5-Di-O-caffeoylquinic acid methyl ester.

References

- 1. 4,5-di-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. targets the Keap1/Nrf2 pathway to attenuate H2O2-induced liver oxidative damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,5-Di-O-caffeoylquinic acid methyl ester, 188742-80-5, High-Purity, SMB01083, Sigma-Aldrich [sigmaaldrich.com]

- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]

Application Notes and Protocols for the Quantification of 4,5-Di-O-caffeoylquinic acid methyl ester in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester (4,5-CQAME) is a naturally occurring phenylpropanoid found in various medicinal plants, including Lonicera japonica (honeysuckle) and species from the Asteraceae family, such as Erigeron breviscapus. This compound and its derivatives have garnered significant interest due to their diverse biological activities, including antioxidant and antiviral properties. Accurate quantification of 4,5-CQAME in plant materials is crucial for quality control, standardization of herbal extracts, and pharmacological studies.

This document provides detailed application notes and protocols for the extraction and quantification of 4,5-Di-O-caffeoylquinic acid methyl ester from plant samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

While 4,5-Di-O-caffeoylquinic acid methyl ester has been identified as a constituent in several plant species, comprehensive and standardized quantitative data across different plant tissues and geographical locations are not consistently reported in the available scientific literature. The concentration of this compound can vary significantly based on factors such as plant species, cultivar, growing conditions, harvest time, and processing methods.

The protocols provided herein offer a reliable methodology for researchers to determine the precise concentration of 4,5-Di-O-caffeoylquinic acid methyl ester in their specific plant samples.

Table 1: Documented Presence of 4,5-Di-O-caffeoylquinic acid methyl ester in Various Plant Species.

| Plant Species | Family | Plant Part | Reported Concentration |

| Lonicera japonica Thunb. | Caprifoliaceae | Flower buds | Presence confirmed; quantitative data varies. |

| Erigeron breviscapus (Vant.) Hand.-Mazz. | Asteraceae | Whole herb | Presence of related caffeoylquinic acid methyl esters confirmed. |

| Spuriopimpinella brachycarpa | Apiaceae | Not specified | Presence confirmed.[1] |

| Ipomoea batatas L. | Convolvulaceae | Not specified | Presence confirmed.[1] |

| Spuriopimpinella calycina | Apiaceae | Not specified | Presence confirmed.[1] |

Experimental Protocols

Sample Preparation: Extraction of 4,5-Di-O-caffeoylquinic acid methyl ester from Plant Material

This protocol outlines a general procedure for the extraction of 4,5-CQAME from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials:

-

Dried and powdered plant material (e.g., Lonicera japonica flower buds)

-

Methanol (HPLC grade) or Ethanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC vials

Procedure:

-

Weigh accurately approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 20 mL of 80% methanol (v/v) in water.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

Evaporate the combined extract to dryness under reduced pressure or using a nitrogen evaporator.

-

Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for UPLC-MS/MS analysis.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection into the UPLC-MS/MS system.

Note on Stability: Caffeoylquinic acids can be susceptible to isomerization and degradation. It is advisable to perform extractions under reduced light and to analyze the samples promptly or store them at -20°C.

UPLC-MS/MS Quantification of 4,5-Di-O-caffeoylquinic acid methyl ester

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transition:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) | 4,5-Di-O-caffeoylquinic acid methyl ester | 529.19 | 135.00 | Optimized for instrument |

-

Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.

Quantification:

-

Prepare a stock solution of a certified reference standard of 4,5-Di-O-caffeoylquinic acid methyl ester in methanol.

-

Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range in the plant extracts.

-

Inject the calibration standards into the UPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared plant extracts.

-

Determine the concentration of 4,5-Di-O-caffeoylquinic acid methyl ester in the samples by interpolating their peak areas from the calibration curve.

-

Express the final concentration as mg/g of the dried plant material, taking into account the dilution factors during sample preparation.

Visualizations

Caption: Experimental workflow for the quantification of 4,5-Di-O-caffeoylquinic acid methyl ester.

Caption: Hypothesized antioxidant signaling pathway involving Nrf2, potentially modulated by 4,5-CQAME.

References

Application Notes and Protocols for the Isolation and Purification of 4,5-Di-O-caffeoylquinic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester is a natural phenylpropanoid compound found in several medicinal plants, including the flower buds of Lonicera japonica and plants from the Erigeron and Artemisia genera.[1][2] This molecule and its close derivatives have garnered significant interest within the scientific community due to their diverse biological activities. Notably, 4,5-Di-O-caffeoylquinic acid methyl ester has demonstrated potent antiviral activity, particularly against the respiratory syncytial virus (RSV).[3][4] Furthermore, related caffeoylquinic acids exhibit strong antioxidant and anti-inflammatory properties. These attributes make 4,5-Di-O-caffeoylquinic acid methyl ester a valuable target for phytochemical research and a potential candidate for drug discovery and development.

These application notes provide a comprehensive overview of the methodologies for the successful isolation and purification of 4,5-Di-O-caffeoylquinic acid methyl ester from plant sources. The protocols described herein are based on established chromatographic techniques and are intended to guide researchers in obtaining this compound in high purity for further scientific investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Di-O-caffeoylquinic acid methyl ester is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆O₁₂ | |

| Molecular Weight | 530.48 g/mol | |

| CAS Number | 188742-80-5 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][3] |

| Storage | -20°C |

Experimental Protocols

The isolation and purification of 4,5-Di-O-caffeoylquinic acid methyl ester from a plant matrix, such as the flower buds of Lonicera japonica, typically involves a multi-step process encompassing extraction, fractionation, and fine purification through various chromatographic techniques.

Extraction

The initial step involves the extraction of the compound from the dried and powdered plant material. An organic solvent is used to selectively dissolve the desired compounds.

Protocol:

-

Preparation of Plant Material: Air-dry the flower buds of Lonicera japonica and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 70-80% ethanol (e.g., 3 x 10 L) at room temperature for 24 hours for each extraction.

-

Alternatively, use ethyl acetate for a more selective extraction of the methyl ester.[2]

-

-

Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation using Macroporous Resin Column Chromatography

The crude extract is then fractionated to separate compounds based on their polarity.

Protocol:

-

Column Preparation: Pack a glass column with AB-8 macroporous resin and equilibrate it with deionized water.

-

Sample Loading: Dissolve the crude extract in a minimal amount of water and load it onto the column.

-

Elution:

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

-

-

Fraction Collection and Analysis: Collect the fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing caffeoylquinic acids are typically eluted with mid-polarity ethanol concentrations.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for separating complex mixtures of natural products.

Protocol:

-

Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for separating caffeoylquinic acids is ethyl acetate-n-butanol-acetonitrile-water (3:1:1:5, v/v/v/v).[5] For the methyl ester, the solvent system may need to be optimized to be slightly less polar.

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 850 rpm).[6]

-

Once hydrodynamic equilibrium is reached, inject the sample solution (the enriched fraction from the previous step dissolved in a mixture of the two phases).

-

-

Fraction Collection: Collect the eluate in fractions and monitor with HPLC to identify the fractions containing the target compound.